Bafilomycin D

描述

属性

IUPAC Name |

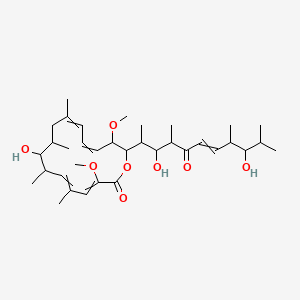

16-(3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl)-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O8/c1-20(2)31(37)23(5)15-16-28(36)26(8)33(39)27(9)34-29(41-10)14-12-13-21(3)17-24(6)32(38)25(7)18-22(4)19-30(42-11)35(40)43-34/h12-16,18-20,23-27,29,31-34,37-39H,17H2,1-11H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOTUWJMGBWBEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bafilomycin D: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism of Bafilomycin D, a macrolide antibiotic derived from Streptomyces species. While structurally similar to the more extensively studied Bafilomycin A1, this compound operates through the same primary mechanism and is a crucial tool in cell biology research, particularly for studying autophagy and lysosomal function.

Core Mechanism of Action: Specific Inhibition of Vacuolar-Type H⁺-ATPase (V-ATPase)

The fundamental mechanism of action for this compound is its highly specific and potent inhibition of the Vacuolar-Type H⁺-ATPase (V-ATPase).

1.1 The V-ATPase Target V-ATPases are large, multi-subunit ATP-dependent proton pumps responsible for acidifying intracellular organelles such as lysosomes, endosomes, and vacuoles.[1][2] This acidification is critical for a multitude of cellular processes, including protein degradation, receptor recycling, endocytosis, and nutrient transport.[2] The enzyme is composed of two main domains: a peripheral V₁ domain responsible for ATP hydrolysis and an integral V₀ domain that forms the proton-translocating channel across the membrane.[2][3]

1.2 Molecular Interaction this compound specifically targets the V₀ domain of the V-ATPase. By binding to this proton-conducting channel, it physically obstructs the translocation of protons (H⁺) from the cytoplasm into the organelle lumen. This action effectively neutralizes the pH of these acidic compartments without directly inhibiting the ATP hydrolysis function of the V₁ domain. The inhibition is highly selective for V-ATPases over other pumps like P-type and F-type ATPases.

References

Bafilomycin D: A Technical Guide to V-ATPase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafilomycin D, a member of the plecomacrolide class of macrolide antibiotics, is a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases).[1][2] V-ATPases are ATP-dependent proton pumps essential for the acidification of intracellular organelles such as lysosomes, endosomes, and secretory vesicles.[3] By disrupting this acidification process, this compound impacts a wide array of fundamental cellular functions, including protein degradation, autophagy, receptor-mediated endocytosis, and cell signaling.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular pathways, and detailed experimental protocols for its study.

Introduction

Vacuolar H+-ATPases (V-ATPases) are multi-subunit enzymes responsible for establishing and maintaining the acidic lumen of various intracellular compartments. This acidic environment is crucial for the activity of lysosomal hydrolases, receptor-ligand dissociation in endosomes, and the processing of proteins and peptides. The V-ATPase complex is composed of two functional domains: the peripheral V1 domain, which contains the site of ATP hydrolysis, and the integral membrane V0 domain, which forms the proton-translocating pore.

Bafilomycins, first isolated from Streptomyces griseus, are highly specific inhibitors of V-ATPases. This compound, along with its well-studied analogue Bafilomycin A1, binds with high affinity to the V0 domain, specifically at the interface of the c subunits, thereby blocking proton translocation. This inhibitory action makes this compound a valuable tool for investigating the physiological roles of V-ATPases and a potential therapeutic agent in various diseases, including cancer and neurodegenerative disorders.

Chemical Properties of this compound

This compound is a macrolide antibiotic with a 16-membered lactone ring. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 98813-13-9 | |

| Molecular Formula | C35H56O8 | |

| Molecular Weight | 604.8 g/mol | |

| Appearance | Off-white to pale yellow powder | |

| Solubility | Soluble in DMSO, ethanol, and methanol |

Mechanism of V-ATPase Inhibition

This compound exerts its inhibitory effect by binding directly to the V0 subunit of the V-ATPase complex. This interaction physically obstructs the rotation of the c-ring, which is essential for proton translocation across the membrane. The binding is non-competitive with respect to ATP, as the catalytic site for ATP hydrolysis is located on the V1 domain.

The high affinity and specificity of bafilomycins for V-ATPases distinguish them from other types of ATPases. For instance, they are significantly less effective against P-type ATPases, such as the Na+/K+-ATPase, and do not inhibit F-type ATP synthases found in mitochondria.

Quantitative Data on Bafilomycin Inhibition

The inhibitory potency of this compound and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). These values can vary depending on the source of the V-ATPase and the specific experimental conditions.

| Compound | Target | IC50 / Ki | Reference |

| This compound | V-ATPase (Neurospora crassa) | IC50 ≈ 2 nM | |

| This compound | V-ATPase (N. crassa vacuolar membranes) | Ki = 20 nM | |

| This compound | P-type ATPase (E. coli) | Ki = 20,000 nM | |

| Bafilomycin A1 | V-ATPase (bovine chromaffin granules) | IC50 = 0.6 - 1.5 nM | |

| Bafilomycin C1 | Na+, K+-ATPase | Ki = 11 µM |

Cellular Effects and Signaling Pathways

The inhibition of V-ATPase by this compound leads to a cascade of downstream cellular effects, primarily stemming from the disruption of organellar acidification.

Inhibition of Autophagy

Autophagy is a cellular process for the degradation of damaged organelles and long-lived proteins, which relies on the fusion of autophagosomes with lysosomes to form autolysosomes. This compound inhibits autophagy by preventing the acidification of lysosomes, which is necessary for the activation of degradative lysosomal enzymes. Some studies also suggest that bafilomycins can block the fusion of autophagosomes with lysosomes. This leads to an accumulation of autophagosomes within the cell.

Figure 1. this compound inhibits autophagy by blocking V-ATPase-mediated lysosomal acidification.

Induction of Apoptosis

Prolonged inhibition of autophagy and cellular stress induced by this compound can lead to apoptosis, or programmed cell death. In several cancer cell lines, this compound has been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c. It can also increase levels of reactive oxygen species and the expression of HIF1α, contributing to a cellular stress response that culminates in apoptosis.

Figure 2. Signaling cascade for this compound-induced apoptosis.

Disruption of Notch Signaling

The Notch signaling pathway, critical for cell fate determination, relies on the endosomal pathway for receptor processing. V-ATPase-mediated acidification of endosomes is required for the proper cleavage and activation of the Notch receptor. By inhibiting V-ATPase, this compound can disrupt Notch signaling.

Experimental Protocols

V-ATPase Activity Assay

This assay measures the ATP hydrolysis activity of V-ATPase in isolated membrane fractions.

Materials:

-

Isolated membrane vesicles containing V-ATPase

-

Assay buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM MgCl2, 100 mM KCl, 0.25 M Sucrose, 5 µg/mL Oligomycin, 1 mM DTT)

-

ATP solution

-

This compound stock solution (in DMSO)

-

Phosphate detection reagent (e.g., BIOMOL Green)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the membrane vesicle suspension to each well of a microplate.

-

Add the this compound dilutions to the respective wells and incubate for a specified time (e.g., 30 minutes) at 30°C.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for BIOMOL Green).

-

Calculate the percentage of V-ATPase inhibition for each this compound concentration relative to a DMSO control.

Figure 3. Experimental workflow for the V-ATPase activity assay.

Lysosomal pH Measurement

This protocol uses a fluorescent dye to measure the pH of lysosomes in live cells.

Materials:

-

Cultured cells

-

Fluorescent pH-sensitive dye (e.g., LysoSensor™ dyes, fluorescein-dextran)

-

This compound stock solution (in DMSO)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable culture vessel (e.g., glass-bottom dish).

-

Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the desired time.

-

Load the cells with the pH-sensitive fluorescent dye according to the manufacturer's protocol.

-

For ratiometric dyes, acquire fluorescence images at two different excitation or emission wavelengths.

-

Generate a calibration curve by equilibrating the intracellular and extracellular pH using ionophores (e.g., nigericin and monensin) in buffers of known pH.

-

Calculate the ratio of fluorescence intensities and determine the lysosomal pH from the calibration curve.

Cell Viability Assay

This assay determines the effect of this compound on cell proliferation and cytotoxicity.

Materials:

-

Cultured cells

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Applications in Drug Development

The ability of this compound to inhibit V-ATPase and induce apoptosis in cancer cells makes it a compound of interest for oncology research. Upregulation of V-ATPase has been observed in several metastatic cancer types, and its inhibition can sensitize cancer cells to other chemotherapeutic agents. Furthermore, by modulating autophagy, this compound can interfere with a key process that cancer cells use to survive under stress.

In neurodegenerative diseases characterized by the accumulation of protein aggregates, the role of autophagy is complex. This compound is used as a tool to study autophagic flux and the consequences of its inhibition in these disease models.

Conclusion

This compound is a powerful and specific inhibitor of V-ATPase, making it an indispensable tool for cell biology research. Its profound effects on lysosomal acidification, autophagy, and apoptosis provide multiple avenues for investigating fundamental cellular processes. While its toxicity currently limits its clinical use, the study of this compound and its analogues continues to provide valuable insights into the therapeutic potential of V-ATPase inhibition. This guide offers a comprehensive overview and practical protocols to aid researchers in utilizing this compound in their studies.

References

Bafilomycin D: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafilomycin D is a macrolide antibiotic produced by Streptomyces species, known for its potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases). This activity disrupts proton gradients across various cellular membranes, leading to a cascade of downstream effects, including the inhibition of autophagy, induction of apoptosis, and broad-spectrum antiviral activity. This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Core Mechanism of Action: V-ATPase Inhibition

This compound exerts its primary biological effect through the potent and selective inhibition of vacuolar-type H+-ATPases (V-ATPases).[1] V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and Golgi vesicles, as well as the extracellular space in certain cell types.[2] By binding to the transmembrane domain of the V-ATPase complex, this compound blocks proton translocation, leading to a disruption of the proton motive force and an increase in the pH of these organelles.[2]

This fundamental action has pleiotropic consequences for cellular homeostasis and function, underpinning the diverse biological activities of this compound.

Quantitative Data on V-ATPase Inhibition

| Compound | Target | Organism | Inhibition Constant (Ki) | Reference |

| This compound | V-ATPase | Neurospora crassa (vacuolar membranes) | 20 nM | [1] |

| This compound | P-type ATPase | E. coli | 20,000 nM | [1] |

Inhibition of Autophagy

A primary consequence of V-ATPase inhibition by this compound is the disruption of the autophagic process. Autophagy is a cellular catabolic pathway involving the degradation of cellular components within lysosomes. The fusion of autophagosomes with lysosomes and the subsequent degradation of their contents are highly dependent on the acidic pH of the lysosome.

This compound inhibits autophagy at a late stage by preventing the acidification of lysosomes, which in turn inhibits the activity of lysosomal hydrolases and may also interfere with the fusion of autophagosomes with lysosomes. This leads to an accumulation of autophagosomes within the cell, a hallmark of autophagy inhibition.

Experimental Protocol: Measuring Autophagosome Accumulation by Western Blot

This protocol details the immunodetection of LC3-II, a protein marker for autophagosomes, in cells treated with this compound. An increase in the LC3-II to LC3-I ratio or total LC3-II levels is indicative of autophagosome accumulation.

Materials:

-

Cell culture reagents

-

This compound (stock solution in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels (e.g., 15% acrylamide for better resolution of LC3-I and LC3-II)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency on the day of the experiment. Treat cells with this compound at concentrations ranging from 10 to 1,000 nM for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for LC3-II, p62, and the loading control. An increase in LC3-II and p62 levels in this compound-treated cells indicates inhibition of autophagic flux.

Induction of Apoptosis

By disrupting cellular homeostasis, particularly through the inhibition of autophagy, this compound can induce programmed cell death, or apoptosis. The accumulation of damaged organelles and proteins, which would normally be cleared by autophagy, can trigger apoptotic signaling pathways.

Signaling Pathways in this compound-Induced Apoptosis

This compound-induced apoptosis is a complex process involving multiple signaling pathways. While the precise mechanisms are still under investigation and may be cell-type dependent, key pathways implicated include:

-

Mitochondrial Pathway: Disruption of mitochondrial function and integrity can lead to the release of pro-apoptotic factors like cytochrome c.

-

Beclin-1/Bcl-2 Interaction: Beclin-1 is a key protein in the initiation of autophagy and also interacts with the anti-apoptotic protein Bcl-2. Dissociation of Beclin-1 from Bcl-2 can promote autophagy, while their interaction can inhibit it. Bafilomycin A1 has been shown to induce the binding of Beclin 1 to Bcl-2, which can both inhibit autophagy and promote apoptosis.

-

HIF-1α Signaling: Bafilomycin A1 has been shown to up-regulate Hypoxia-Inducible Factor-1α (HIF-1α). While HIF-1α is often associated with tumor progression, its exorbitant expression induced by bafilomycins can lead to the induction of the cell cycle inhibitor p21, resulting in cell cycle arrest and contributing to its anti-cancer effects.

References

Bafilomycin D: A Technical Guide for Researchers

November 25, 2025

Abstract

Bafilomycin D, a macrolide antibiotic isolated from Streptomyces species, has emerged as a critical tool in cellular and molecular biology research.[1] Its primary mechanism of action is the potent and specific inhibition of vacuolar H+-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular organelles such as lysosomes and endosomes.[2][3] This inhibitory activity disrupts a multitude of cellular processes, making this compound an invaluable pharmacological agent for investigating autophagy, apoptosis, viral infection, and cancer biology. This technical guide provides an in-depth overview of the research applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling pathways.

Core Mechanism of Action: V-ATPase Inhibition

This compound exerts its biological effects by binding to the V0 subunit of the V-ATPase complex, thereby impeding the translocation of protons across organellar membranes.[4] This disruption of the proton gradient leads to an increase in the luminal pH of acidic vesicles, fundamentally altering their function. The consequences of V-ATPase inhibition are far-reaching, impacting protein degradation, receptor recycling, endocytosis, and cellular signaling.[1]

Key Research Applications

Autophagy Research

This compound is widely used as a late-stage inhibitor of autophagy, a cellular process responsible for the degradation of damaged organelles and long-lived proteins. By neutralizing the acidic environment of the lysosome, this compound prevents the fusion of autophagosomes with lysosomes and inhibits the activity of lysosomal hydrolases. This blockade of autophagic flux leads to the accumulation of autophagosomes, which can be quantified to measure the rate of autophagy.

A common application is to assess autophagic flux by measuring the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein marker for autophagosomes. Treatment with this compound in the presence of an autophagy-inducing stimulus allows researchers to distinguish between an increase in autophagosome formation and a blockage in their degradation.

Apoptosis Research

The inhibition of autophagy by this compound can, in many cell types, lead to the induction of apoptosis, or programmed cell death. The accumulation of damaged organelles and toxic protein aggregates due to impaired autophagic clearance can trigger cellular stress responses that culminate in apoptosis. Studies have shown that this compound can induce apoptosis in various cancer cell lines, often through the mitochondrial pathway involving the release of cytochrome c. It has also been observed to downregulate pro-apoptotic proteins like BAK1 and BAX.

Antiviral Research

The entry of many enveloped viruses into host cells is dependent on the acidic environment of endosomes for the fusion of viral and endosomal membranes. By raising the endosomal pH, this compound can effectively block the entry and replication of a range of viruses. Research has demonstrated its antiviral properties against viruses such as influenza A and SARS-CoV-2.

Cancer Research

V-ATPases are often upregulated in cancer cells, contributing to processes such as tumor invasion, metastasis, and drug resistance. By inhibiting V-ATPase, this compound has shown anti-tumorigenic effects in various cancer cell lines. It can induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to other chemotherapeutic agents.

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound in research.

Table 1: Inhibitory Concentrations of this compound

| Parameter | Value | Cell/System | Reference |

| Ki (V-ATPase) | 20 nM | N. crassa vacuolar membranes | |

| IC50 (V-ATPase) | ~2 nM | N. crassa | |

| Ki (P-type ATPase) | 20,000 nM | E. coli |

Table 2: Effective Concentrations in Cellular Assays

| Application | Concentration Range | Cell Type | Duration | Reference |

| Autophagosome Accumulation | 10 - 1000 nM | MCF-7 cells | Not Specified | |

| Autophagy Inhibition | 10 - 100 nM | Primary cortical neurons | 24 hours | |

| Apoptosis Induction | ≥ 6 nM | SH-SY5Y cells | 48 hours | |

| Antiviral (Influenza A) | 0.1 - 100 nM | A549 cells | 24 hours | |

| Antiviral (SARS-CoV-2) | 500 nM | Vero E6 cells | Not Specified | |

| Anti-glioma Activity | 1.62 - 8.20 µM | U87MG cells | Not Specified |

Experimental Protocols

Autophagic Flux Assay using LC3-II Immunoblotting

This protocol describes a general method to assess autophagic flux by measuring LC3-II accumulation in the presence of this compound.

Materials:

-

Cell culture medium

-

This compound (stock solution in DMSO)

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagent

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat cells with the experimental compound (to induce or inhibit autophagy) in the presence or absence of this compound (e.g., 100 nM) for a specified time (e.g., 2-4 hours). Include control groups treated with vehicle (DMSO) and this compound alone.

-

Harvest the cells and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against LC3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without this compound.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol outlines a method to measure apoptosis induced by this compound.

Materials:

-

Cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and treat with various concentrations of this compound for the desired duration.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Signaling Pathways and Experimental Workflows

This compound's Impact on Autophagy

Caption: this compound inhibits V-ATPase, preventing lysosomal acidification and blocking autophagosome-lysosome fusion.

Experimental Workflow for Assessing Autophagic Flux

Caption: A typical experimental workflow for measuring autophagic flux using this compound and Western blotting.

This compound-Induced Apoptosis Pathway

Caption: Inhibition of autophagy by this compound can lead to apoptosis through the mitochondrial pathway.

Conclusion

This compound is a powerful and versatile tool for researchers across various disciplines. Its specific inhibition of V-ATPase provides a means to dissect complex cellular processes such as autophagy and endo-lysosomal trafficking. By understanding its mechanism of action and employing appropriate experimental designs, scientists can continue to leverage this compound to gain valuable insights into fundamental cell biology and disease pathogenesis. However, researchers should be mindful of its concentration-dependent effects and potential off-target activities at higher concentrations. Careful dose-response experiments and the use of appropriate controls are essential for the robust interpretation of data generated using this potent inhibitor.

References

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Cell vacuolization induced by Helicobacter pylori: inhibition by bafilomycins A1, B1, C1 and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Bafilomycin D: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycin D is a macrolide antibiotic belonging to the plecomacrolide family, a class of natural products known for their diverse and potent biological activities. First identified in 1985, this compound has since garnered significant interest within the scientific community for its specific mechanism of action as an inhibitor of vacuolar H+-ATPases (V-ATPases), leading to a wide range of cellular effects. This technical guide provides an in-depth overview of the discovery, origin, biological activities, and underlying molecular mechanisms of this compound, with a focus on its potential applications in research and drug development.

Discovery and Origin

This compound was first isolated from the fermentation broth of the Gram-positive soil bacterium Streptomyces griseus strain TÜ 2599 in 1985.[1] This discovery followed the initial identification of other bafilomycins, such as A1, B1, and C1, from different strains of S. griseus.[1] Since its initial discovery, this compound and its analogs have been isolated from various other Streptomyces species, including endophytic actinomycetes, highlighting the broad distribution of this class of compounds within this bacterial genus.[2]

Isolation and Structure Elucidation

General Isolation Protocol from Streptomyces Fermentation Broth:

-

Fermentation: Streptomyces species are cultured in a suitable liquid medium (e.g., starch casein broth) under optimal conditions (e.g., 28°C, 160 rpm) for a period of 7-10 days to allow for the production of secondary metabolites, including this compound.

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by filtration. The filtrate is then extracted with an organic solvent, typically ethyl acetate, to partition the lipophilic bafilomycins into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This typically involves:

-

Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity.

-

Sephadex LH-20 Chromatography: Fractions containing bafilomycins are further purified by size-exclusion chromatography on a Sephadex LH-20 column.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using reversed-phase HPLC.

-

The structure of this compound was elucidated using a combination of spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). These methods allowed for the determination of its molecular formula (C₃₅H₅₆O₈) and the elucidation of its characteristic 16-membered macrolide ring structure.

Biological Activity and Quantitative Data

This compound exhibits a wide spectrum of biological activities, primarily stemming from its potent and specific inhibition of V-ATPase. This inhibition disrupts cellular pH homeostasis and vesicular trafficking, leading to effects such as antifungal, antitumor, immunosuppressive, and antiviral activities.

Table 1: Quantitative Data for this compound Activity

| Activity | Cell Line/Organism | IC50/Ki | Reference |

| Cytotoxicity | A-549 (Human Lung Adenocarcinoma) | >10 µM | |

| HT-29 (Human Colorectal Adenocarcinoma) | >10 µM | ||

| V-ATPase Inhibition | Neurospora crassa vacuolar membranes | Ki = 20 nM | |

| E. coli P-type ATPase | Ki = 20,000 nM |

Table 2: Quantitative Data for the Closely Related Bafilomycin A1

| Activity | Cell Line/Organism/Virus | IC50/EC50 | Reference |

| Cytotoxicity | BEL-7402 (Hepatocellular Carcinoma) | ~10-50 nM | |

| HO-8910 (Ovarian Cancer) | ~10-50 nM | ||

| NIH-3T3 (Fibroblasts) | ~10-50 nM | ||

| PC12 | ~10-50 nM | ||

| HeLa | ~10-50 nM | ||

| Pediatric B-cell Acute Lymphoblastic Leukemia | 1 nM | ||

| Diffuse Large B-cell Lymphoma | 5 nM | ||

| Antiviral Activity | HIV-1 | EC50 = 3.57 nM | |

| Influenza A Virus (H1N1) | Effective at 0.1-100 nM | ||

| SARS-CoV-2 | Effective at 100-500 nM | ||

| V-ATPase Inhibition | Bovine Chromaffin Granules | IC50 = 0.6 - 1.5 nM | |

| Cell-free assay | IC50 = 0.44 nM |

Mechanism of Action: Signaling Pathways

The primary molecular target of this compound is the vacuolar H+-ATPase (V-ATPase), a multi-subunit proton pump responsible for acidifying intracellular compartments such as lysosomes, endosomes, and vacuoles. By binding to the V₀ subunit of the V-ATPase, this compound blocks proton translocation, leading to an increase in the pH of these organelles and disrupting their function. This fundamental action triggers a cascade of downstream cellular events, most notably the inhibition of autophagy and the induction of apoptosis.

Inhibition of Autophagy

Autophagy is a cellular catabolic process responsible for the degradation of damaged organelles and long-lived proteins. It is a crucial mechanism for maintaining cellular homeostasis. This compound is a potent inhibitor of the late stage of autophagy.

Caption: this compound inhibits V-ATPase, preventing lysosomal acidification and blocking autophagosome-lysosome fusion.

Induction of Apoptosis

In addition to inhibiting autophagy, this compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. The apoptotic signaling cascade initiated by this compound can proceed through both caspase-dependent and caspase-independent pathways.

References

Bafilomycin D structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycin D is a macrolide antibiotic belonging to the bafilomycin family, a group of secondary metabolites produced by various species of Streptomyces.[1][2] These compounds are characterized by a 16-membered lactone ring scaffold and exhibit a wide spectrum of biological activities, including antifungal, antitumor, antiparasitic, and immunosuppressant properties.[1][2] this compound, like its well-studied analog Bafilomycin A1, is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[3] This enzyme is crucial for the acidification of various intracellular organelles, such as lysosomes and endosomes, and is involved in a multitude of cellular processes including protein degradation, autophagy, and receptor-mediated endocytosis. This technical guide provides an in-depth overview of the structure, chemical properties, and key experimental methodologies related to this compound.

Core Structure and Chemical Properties

This compound is a complex macrolide with multiple chiral centers. Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(1S,2R,3S,5E,7S,8R)-2,8-dihydroxy-1,3,7,9-tetramethyl-4-oxo-5-decen-1-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |

| Molecular Formula | C₃₅H₅₆O₈ | |

| Molecular Weight | 604.8 g/mol | |

| CAS Number | 98813-13-9 | |

| Canonical SMILES | C--INVALID-LINK----INVALID-LINK--C(C)C)=O">C@H--INVALID-LINK----INVALID-LINK--=C/C(C)=C/--INVALID-LINK----INVALID-LINK----INVALID-LINK--C1)=O)([H])--INVALID-LINK--OC">C@@HC | |

| InChI Key | ZKOTUWJMGBWBEO-DTOYTSOJSA-N | |

| Appearance | White to off-white solid/powder | |

| Origin | Bacterium / Streptomyces sp. |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol. Poor water solubility. | |

| Storage | Store at -20°C. | |

| Stability | ≥ 4 years at -20°C. | |

| Purity | Typically ≥98% by HPLC. |

Biological Activity and Mechanism of Action

The primary molecular target of this compound is the vacuolar H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps found in the membranes of various intracellular organelles. By inhibiting V-ATPase, this compound disrupts the acidification of these compartments, leading to a cascade of downstream cellular effects.

V-ATPase Inhibition

This compound is a highly potent inhibitor of V-ATPase, with a reported Ki value of 20 nM for the enzyme from Neurospora crassa vacuolar membranes. It exhibits high selectivity for V-ATPases over P-type ATPases, with a Ki of 20,000 nM for the E. coli enzyme. The inhibition of V-ATPase blocks the pumping of protons into the lumen of organelles like lysosomes, preventing the maintenance of the low pH required for the activity of degradative enzymes.

Effects on Autophagy

Autophagy is a cellular process for the degradation of long-lived proteins and damaged organelles, which involves their delivery to the lysosome. This compound is a well-established inhibitor of autophagy. It blocks the late stage of autophagy by preventing the fusion of autophagosomes with lysosomes and by inhibiting the degradative capacity of the lysosome due to the lack of acidification. This leads to an accumulation of autophagosomes within the cell.

Induction of Apoptosis

In various cell types, this compound has been shown to induce apoptosis, or programmed cell death. The mechanisms underlying this effect are multifaceted and can be both caspase-dependent and -independent. Inhibition of autophagy by this compound can contribute to the induction of apoptosis. Furthermore, it has been reported to induce the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus, triggering a caspase-independent apoptotic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Isolation and Purification of this compound from Streptomyces sp.

This protocol is based on the methods described for the isolation of bafilomycins from Streptomyces cultures.

a. Fermentation:

-

Inoculate a seed culture of a this compound-producing Streptomyces strain (e.g., Streptomyces sp. YIM56209) into a suitable seed medium and incubate for 2-3 days.

-

Transfer the seed culture to a large-scale fermentation medium.

-

Incubate the production culture for 7-10 days with shaking.

b. Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the mycelium and the culture broth separately with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

c. Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Further purify the bafilomycin-containing fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Perform final purification by semi-preparative reversed-phase high-performance liquid chromatography (HPLC) to obtain pure this compound.

V-ATPase Inhibition Assay (ATP-driven Proton Translocation Assay)

This protocol is adapted from methodologies used to assess V-ATPase activity.

-

Isolate V-ATPase-rich vesicles from a suitable source (e.g., yeast vacuoles, insect midgut vesicles).

-

Resuspend the vesicles in a buffer containing a pH-sensitive fluorescent probe (e.g., acridine orange).

-

Add this compound at various concentrations to the vesicle suspension and incubate for a short period.

-

Initiate the proton pumping reaction by adding ATP.

-

Monitor the fluorescence quenching of the pH-sensitive probe over time using a fluorometer. The rate of fluorescence quenching is proportional to the rate of proton translocation.

-

Calculate the IC₅₀ value for this compound by plotting the inhibition of proton translocation against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay to assess cell viability.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Analysis of Autophagy (Western Blot for LC3-II)

This method quantifies the conversion of LC3-I to LC3-II, a marker of autophagosome formation.

-

Treat cells with this compound at the desired concentration and for the appropriate time.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against LC3.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio. An increase in this ratio indicates an accumulation of autophagosomes.

Signaling Pathways and Visualizations

This compound exerts its biological effects by modulating complex cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound.

References

An In-depth Technical Guide to the Effects of Bafilomycin D on Lysosomal Acidification

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Bafilomycin D is a member of the plecomacrolide family of antibiotics. While it is known to be a specific inhibitor of vacuolar H+-ATPase (V-ATPase), the vast majority of published research has been conducted on its close analog, Bafilomycin A1. Due to the conserved mechanism of action across this family, this guide will refer to data from Bafilomycin A1 studies to describe the effects and protocols relevant to this compound, with the explicit understanding that it serves as a surrogate.

Introduction: The Lysosome and the Proton Pump

The lysosome is a critical cellular organelle responsible for the degradation and recycling of macromolecules, cellular debris, and pathogens through processes like endocytosis, phagocytosis, and autophagy. Its function is critically dependent on a highly acidic luminal environment, with a pH maintained between 4.5 and 5.0. This acidity is essential for the optimal activity of a host of resident acid hydrolases, such as cathepsins, which carry out the breakdown of cargo.

The primary driver of lysosomal acidification is the vacuolar-type H+-ATPase (V-ATPase) . This large, multi-subunit protein complex acts as an ATP-dependent proton pump, actively translocating protons (H+) from the cytosol into the lysosomal lumen.[1][2] Bafilomycins are a class of macrolide antibiotics, first isolated from Streptomyces griseus, that are highly potent and specific inhibitors of V-ATPase.[3][4] By disrupting the V-ATPase, bafilomycins effectively block lysosomal acidification, making them indispensable tools for studying a wide range of cellular processes that depend on this fundamental mechanism.

Mechanism of Action: How this compound Inhibits V-ATPase

The V-ATPase is composed of two main domains: a peripheral, cytosolic V1 domain that hydrolyzes ATP, and an integral membrane V0 domain that forms the proton-translocating pore. The energy from ATP hydrolysis in V1 drives the rotation of a ring of 'c' subunits within the V0 domain, which in turn captures protons from the cytosol and releases them into the lysosomal lumen.

Bafilomycins specifically target the V0 domain. Structural studies have revealed that bafilomycin molecules bind directly within the c-ring, forming interactions with two adjacent c subunits. This binding action effectively "jams" the rotational mechanism of the c-ring, thereby preventing proton translocation and halting the pump's activity.[5] This leads to a rapid and significant increase in the pH of the lysosome and other acidic organelles.

Quantitative Data on Bafilomycin's Effects

The efficacy of bafilomycins can be quantified by their half-maximal inhibitory concentration (IC50) against V-ATPase and their direct impact on lysosomal pH and cellular functions.

Table 1: Potency of Bafilomycin A1 as a V-ATPase Inhibitor

| Parameter | Value | Source System | Citation |

|---|---|---|---|

| IC50 | 0.6 - 1.5 nM | Bovine Chromaffin Granules | |

| IC50 | 0.44 nM | V-ATPase Enzyme Assay |

| ID50 | 4 nM | Inhibition of H. pylori vacuolization | |

Table 2: Reported Effects of Bafilomycin A1 on Intra-organellar pH

| Cell Type / System | Baf A1 Conc. | Initial pH | Final pH | Notes | Citation |

|---|---|---|---|---|---|

| A431 Cells | 1 µM | ~5.1 - 5.5 | ~6.3 | pH increase occurred gradually over ~50 min. | |

| HeLa Cells (Endosomes) | Not specified | ~6.4 | ~7.1 | Measured using FACS analysis. | |

| B-ALL Cells (697) | 1 nM | Acidic | Alkalinized | Measured with LysoSensor staining. |

| Vero-317 Cells | 100 nM | Acidic | Neutral | pH rise was similar to that caused by 10 mM NH4Cl. | |

Table 3: Concentration-Dependent Cellular Effects of Bafilomycin A1

| Concentration Range | Primary Effect | Cellular Consequence | Citation |

|---|---|---|---|

| ≤ 1 nM | Partial V-ATPase inhibition | Attenuates cell death induced by other lysosomotropic agents; maintains autophagic flux. | |

| 10 - 50 nM | Growth Inhibition (IC50) | Retards cell proliferation in various cancer cell lines. |

| ≥ 100 nM | Complete V-ATPase inhibition | Blocks autophagosome-lysosome fusion; induces apoptosis; inhibits lysosomal degradation. | |

Downstream Cellular Consequences of Lysosomal De-acidification

By inhibiting the V-ATPase, this compound triggers a cascade of cellular events stemming from the failure to maintain lysosomal acidity.

-

Inhibition of Autophagic Flux: Autophagy culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded. This degradation is pH-dependent. Bafilomycin treatment blocks this final step, leading to the accumulation of undegraded autophagosomes. This property makes it a standard reagent in "autophagic flux" assays, used to measure the rate of autophagic degradation.

-

Impaired Proteolysis: Lysosomal enzymes, such as cathepsins, have acidic pH optima and are largely inactive at the near-neutral pH induced by bafilomycin. This halts the degradation of proteins delivered to the lysosome via endocytosis or autophagy.

-

Induction of Apoptosis: While low concentrations can be cytoprotective against certain stressors, higher concentrations of bafilomycin are cytotoxic and can induce programmed cell death (apoptosis). The mechanism is multifactorial and can involve the accumulation of toxic materials, cellular stress responses, and disruption of mitochondrial function.

Experimental Protocols

This protocol describes the use of LysoSensor Green DND-189, a fluorescent probe that accumulates in acidic organelles and exhibits a pH-dependent increase in fluorescence intensity upon protonation (pKa ≈ 5.2).

Materials:

-

LysoSensor Green DND-189 (1 mM stock in DMSO)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-Buffered Saline (PBS) or other suitable buffer (e.g., HBSS)

-

Adherent or suspension cells

-

This compound (or A1)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation:

-

Adherent Cells: Plate cells on coverslips or in a multi-well imaging plate to achieve a suitable confluency (e.g., 50-70%) for imaging.

-

Suspension Cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in fresh medium.

-

-

Bafilomycin Treatment (Experimental Group):

-

Treat cells with the desired concentration of Bafilomycin (e.g., 100 nM) for the desired time (e.g., 1-4 hours) at 37°C prior to staining. Include a vehicle control (e.g., DMSO).

-

-

Preparation of Staining Solution:

-

Prepare a fresh working solution of LysoSensor Green DND-189 by diluting the 1 mM stock solution to a final concentration of 1-5 µM in pre-warmed complete culture medium. Vortex briefly to mix.

-

-

Cell Staining:

-

Adherent Cells: Aspirate the culture medium and add the LysoSensor working solution to cover the cells.

-

Suspension Cells: Centrifuge the cells, aspirate the supernatant, and resuspend the cell pellet in the LysoSensor working solution.

-

Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light. The optimal time may vary depending on the cell type.

-

-

Washing and Observation:

-

Aspirate the staining solution and wash the cells 2-3 times with pre-warmed, dye-free medium or buffer to remove excess probe.

-

Add fresh pre-warmed medium to the cells.

-

Immediately observe the cells using a fluorescence microscope with a standard FITC filter set (Excitation ≈ 443 nm, Emission ≈ 505 nm).

-

In control cells, bright green fluorescent puncta corresponding to acidic lysosomes should be visible. In Bafilomycin-treated cells, this fluorescence should be significantly diminished, indicating lysosomal alkalinization.

-

This assay measures the rate of autophagy by quantifying the accumulation of LC3-II (the lipidated, autophagosome-associated form of LC3) in the presence of a lysosomal inhibitor like Bafilomycin.

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat one set of cells with your experimental condition (e.g., starvation medium) and another with control medium. For each condition, create two subsets: one treated with Bafilomycin (e.g., 100 nM) and one with vehicle (DMSO) for the final 2-4 hours of the experiment.

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for LC3 (which detects both LC3-I and the faster-migrating LC3-II). Also probe for a loading control like GAPDH or Actin.

-

Analysis: Quantify the band intensities for LC3-II and the loading control using densitometry software (e.g., ImageJ). Autophagic flux is determined by comparing the amount of LC3-II in the absence and presence of Bafilomycin. A significant increase in LC3-II upon Bafilomycin treatment indicates an active autophagic flux.

This protocol measures V-ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis in a bafilomycin-sensitive manner.

Procedure:

-

Isolate Lysosome-Enriched Fractions: Isolate lysosomes from cells or tissue using density gradient centrifugation or a commercial kit.

-

Prepare Assay Buffer: Prepare an ATPase assay buffer (e.g., 50 mM HEPES pH 7.4, 6 mM MgSO4, 200 mM Na2SO3) containing inhibitors for other ATPases, such as sodium azide (to inhibit F-ATPases) and sodium orthovanadate (to inhibit P-ATPases).

-

Reaction Setup: Set up parallel reactions. To one set, add a high concentration of Bafilomycin (e.g., 1 µM). To the control set, add vehicle.

-

Initiate Reaction: Add the lysosomal fraction to the assay buffer and initiate the reaction by adding ATP (e.g., 3 mM final concentration). Incubate at a set temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Stop Reaction & Detect Phosphate: Stop the reaction by adding an acid (e.g., 3% TCA). Quantify the released inorganic phosphate using a colorimetric method, such as a Malachite Green-based assay.

-

Analysis: Construct a standard curve using known concentrations of phosphate. The specific V-ATPase activity is the difference between the phosphate released in the control reaction (total activity) and the Bafilomycin-treated reaction (non-V-ATPase activity).

Conclusion

This compound, like its well-studied analog Bafilomycin A1, is a powerful and specific inhibitor of the V-ATPase proton pump. Its ability to potently and selectively block lysosomal acidification has made it an essential pharmacological tool. For researchers in cell biology, cancer, and neurodegeneration, this compound provides a means to dissect the intricate roles of the lysosome in cellular homeostasis, protein degradation, and signaling. Understanding its mechanism, quantitative effects, and proper application in experimental protocols is fundamental to leveraging its full potential in both basic research and drug development.

References

The Antiviral Properties of Bafilomycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafilomycin D, a macrolide antibiotic derived from Streptomyces species, is a potent and specific inhibitor of vacuolar-type H⁺-ATPases (V-ATPases). This activity disrupts the acidification of intracellular organelles such as endosomes and lysosomes, a process essential for the lifecycle of many viruses. Consequently, this compound exhibits significant antiviral properties by interfering with critical steps of viral infection, including entry, uncoating, and maturation. This technical guide provides an in-depth overview of the antiviral characteristics of this compound, its mechanism of action, a compilation of its activity against various viruses, and detailed protocols for its experimental evaluation.

Core Mechanism of Antiviral Action

The primary molecular target of this compound is the V-ATPase proton pump. V-ATPases are crucial for acidifying various intracellular compartments. By binding to the V-ATPase complex, this compound inhibits proton translocation, leading to a failure to lower the pH within endosomes and lysosomes.[1]

Many enveloped viruses, including influenza and coronaviruses, rely on the acidic environment of the late endosome to trigger conformational changes in their surface glycoproteins, which facilitates the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral genome into the cytoplasm. By neutralizing the pH of these compartments, this compound effectively traps the virus, preventing its replication.[2]

Caption: Mechanism of this compound antiviral activity.

Data Presentation: Antiviral Activity

This compound and its analogues have demonstrated potent antiviral activity against a range of viruses. The following tables summarize the available quantitative data.

Table 1: Antiviral Activity of this compound and Analogues Against SARS-CoV-2

| Compound | Virus Strain | Cell Line | IC₅₀ (nM) | Assay Method | Reference |

|---|---|---|---|---|---|

| This compound | SARS-CoV-2 | Calu-3 | Nanomolar range | mNeonGreen Reporter Assay | [3] |

| Bafilomycin B2 | SARS-CoV-2 | Vero E6 | 5.11 | CPE Reduction | [4][5] |

| Bafilomycin A1 | SARS-CoV-2 | Vero E6 | 500 (effective conc.) | TCID₅₀ / qRT-PCR | |

Table 2: Antiviral Activity of this compound and Analogues Against Influenza A Virus

| Compound | Virus Strain | Cell Line | IC₅₀ (nM) | Assay Method | Reference |

|---|---|---|---|---|---|

| This compound | Influenza A (H1N1) | Vero E6 | Nanomolar range | CPE Reduction | |

| Bafilomycin A1 | Influenza A (H1N1) | A549 | 0.1 - 10 (effective conc.) | Immunoblotting / Viral Yield |

| Bafilomycin A1 | Influenza A and B | MDCK | 100 (effective conc.) | Viral Growth Inhibition | |

Note: IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Data for the closely related analogue Bafilomycin A1 is included for comparative purposes where specific data for this compound is not available.

Experimental Protocols

The evaluation of antiviral compounds requires a series of standardized assays to determine efficacy and cytotoxicity. Below are detailed methodologies for key experiments.

Caption: General workflow for in vitro antiviral drug screening.

Cytotoxicity Assay (CCK-8 Method)

This assay determines the concentration of this compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC₅₀).

Materials:

-

Host cells (e.g., Vero E6, A549)

-

96-well cell culture plates

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader (450 nm absorbance)

Procedure:

-

Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium with DMSO vehicle) and a "medium only" blank.

-

Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) under standard culture conditions.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until the "cells only" control wells turn a distinct orange color.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.

Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Materials:

-

Confluent host cells in 6- or 12-well plates

-

Virus stock of known titer (Plaque Forming Units/mL)

-

Serial dilutions of this compound

-

Infection medium (e.g., serum-free DMEM)

-

Overlay medium (e.g., containing 1.2% Avicel or low-melting-point agarose)

-

Fixative solution (e.g., 10% neutral buffered formalin)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

-

Cell Preparation: Use 90-100% confluent monolayers of host cells (e.g., MDCK for influenza) in 12-well plates.

-

Infection: Wash the cell monolayers with sterile PBS. Inoculate the cells with a viral dilution calculated to produce 50-100 plaques per well, in the presence of various concentrations of this compound (or pre-treat cells with the compound for 1-2 hours before adding the virus). The total infection volume should be around 200 µL for a 12-well plate.

-

Adsorption: Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to allow for viral adsorption.

-

Overlay: Aspirate the inoculum. Gently add 1.5 mL of warmed overlay medium to each well. Allow it to solidify at room temperature for 20 minutes.

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.

-

Fixation and Staining: Aspirate the overlay. Fix the cells with formalin for at least 1 hour. Remove the fixative, wash with water, and stain the monolayer with crystal violet solution for 15-20 minutes.

-

Quantification: Gently wash the wells with water to remove excess stain and allow them to dry. Count the number of plaques in each well.

-

Calculation: Calculate the percentage of plaque inhibition for each concentration compared to the virus-only control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Viral Load Quantification by qRT-PCR

This assay quantifies the amount of viral RNA in samples from infected cells to determine the extent of viral replication inhibition.

Materials:

-

Supernatant or cell lysates from infected cultures treated with this compound

-

Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

-

Reverse transcription reagents

-

Real-time PCR machine

-

Primers and probe specific to a conserved region of the viral genome

-

qRT-PCR master mix

Procedure:

-

Sample Collection: At a set time post-infection (e.g., 24 or 48 hours), collect the supernatant or lyse the cells from this compound-treated and control wells.

-

RNA Extraction: Extract viral RNA from a fixed volume of each sample according to the manufacturer's protocol of the chosen kit.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and specific primers or random hexamers.

-

Quantitative PCR (qPCR):

-

Prepare a master mix containing qPCR buffer, dNTPs, forward and reverse primers, a fluorescent probe (e.g., TaqMan), and Taq polymerase.

-

Add a specific volume of cDNA to each reaction well.

-

Run the reaction on a real-time PCR cycler using an appropriate thermal cycling program (e.g., initial denaturation at 95°C, followed by 40-45 cycles of denaturation and annealing/extension).

-

-

Data Analysis:

-

For absolute quantification, generate a standard curve using serial dilutions of a plasmid containing the target viral sequence with a known copy number.

-

Determine the cycle threshold (Ct) value for each sample.

-

Calculate the viral RNA copy number in each sample by interpolating its Ct value against the standard curve.

-

Compare the viral load in treated samples to the untreated control to determine the percentage of inhibition.

-

Conclusion

This compound is a powerful tool for virology research and a potential candidate for broad-spectrum antiviral drug development. Its well-defined mechanism of action—the inhibition of V-ATPase-mediated endosomal acidification—provides a clear rationale for its activity against a wide range of pH-dependent viruses. The methodologies outlined in this guide provide a robust framework for researchers to quantify its antiviral effects and explore its therapeutic potential further. As with any host-directed antiviral, careful consideration of the therapeutic window is essential due to the vital role of V-ATPases in normal cellular function. Future research should focus on optimizing its selectivity index and evaluating its efficacy in in vivo models.

References

Bafilomycin D as a Potassium Ionophore: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bafilomycin D, a member of the plecomacrolide family of antibiotics, is primarily recognized for its potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase). However, compelling evidence, primarily from studies on its close analog Bafilomycin A1, reveals a secondary but significant function as a potassium (K+) ionophore. This activity, occurring at nanomolar concentrations, leads to the transport of potassium ions across biological membranes, most notably the inner mitochondrial membrane. This ionophoric action disrupts mitochondrial homeostasis, inducing swelling, depolarization of the membrane potential, and uncoupling of oxidative phosphorylation, ultimately contributing to cellular stress and apoptosis. This technical guide provides an in-depth exploration of the potassium ionophore function of bafilomycins, with a focus on the implications for this compound, and details the experimental protocols to investigate this phenomenon. While direct quantitative data for this compound is limited, the information presented here, based on extensive research on Bafilomycin A1, serves as a foundational resource for its investigation.

Core Mechanism: Potassium Ionophoric Activity

Bafilomycins act as mobile ion carriers, binding to potassium ions and facilitating their transport across lipid bilayers down their electrochemical gradient. This is distinct from channel-forming ionophores. The ionophoric activity of Bafilomycin A1 has been demonstrated to be an inherent property of the molecule, independent of its V-ATPase inhibitory function.[1][2]

The potency of different bafilomycin analogs in inhibiting V-ATPase has been shown to follow the order: A1 > B1 > C1 > D.[3][4] While direct comparative studies on their ionophoric activity are scarce, it is plausible that a similar trend in potency exists for their potassium transport capabilities.

The primary intracellular target for the K+ ionophoric activity of bafilomycins appears to be the mitochondria. The influx of K+ into the mitochondrial matrix, driven by the negative membrane potential, leads to a cascade of downstream effects.

Quantitative Data on Bafilomycin A1 Ionophoric Activity

The following table summarizes the key quantitative data reported for Bafilomycin A1, which can be used as a starting point for investigating this compound. It is important to note that the effective concentrations for this compound may differ, likely requiring higher concentrations to achieve similar effects due to its lower V-ATPase inhibitory potency.

| Parameter | Value (for Bafilomycin A1) | Cell/System Type | Reference |

| Effective Concentration for K+ Ionophore Activity | Low nM range | Isolated rat liver mitochondria | |

| Mitochondrial Membrane Potential Decrease | 30-100 nM | Isolated rat liver mitochondria | |

| Induction of Mitochondrial Swelling | ~300 nM | Isolated rat liver mitochondria | |

| Partial Mitochondrial Uncoupling | 50-250 nM (after 45 min) | Differentiated PC12 cells, SH-SY5Y cells, cerebellar granule neurons | |

| EC50 for Inhibition of Mitochondrial Function | ~150 nM | Not specified |

Signaling Pathways and Cellular Consequences

The potassium ionophore activity of bafilomycins triggers a signaling cascade primarily centered on mitochondrial dysfunction.

Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.

Experimental Protocols

Mitochondrial Swelling Assay

This assay provides a straightforward method to assess the K+ ionophoric activity of this compound by measuring changes in the light scattering of a mitochondrial suspension.

Workflow:

Caption: Workflow for the mitochondrial swelling assay.

Detailed Methodology:

-

Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) using differential centrifugation.

-

Suspension Buffer: Resuspend the isolated mitochondria in a buffer devoid of potassium ions, typically containing sucrose or mannitol for osmotic support, along with a respiratory substrate (e.g., succinate) and an inhibitor of the respiratory chain before the site of interest (e.g., rotenone).

-

Spectrophotometric Measurement: Place the mitochondrial suspension in a cuvette in a spectrophotometer and monitor the absorbance at 540 nm.

-

Baseline Reading: Record a stable baseline absorbance.

-

Addition of this compound: Add this compound at the desired concentration and incubate for a short period.

-

Initiation of Swelling: Initiate potassium influx and subsequent swelling by adding a potassium salt (e.g., KCl) to the cuvette.

-

Data Acquisition: Continuously record the decrease in absorbance over time. A decrease in absorbance indicates mitochondrial swelling.

Black Lipid Membrane (BLM) Electrophysiology

This technique allows for the direct measurement of ion transport across an artificial lipid bilayer, providing definitive evidence of ionophoric activity and helping to distinguish between carrier and channel mechanisms.

Workflow:

Caption: Workflow for Black Lipid Membrane (BLM) experiments.

Detailed Methodology:

-

BLM Formation: A lipid solution (e.g., diphytanoylphosphatidylcholine in n-decane) is "painted" across a small aperture in a Teflon partition separating two aqueous compartments.

-

Electrode Placement: Ag/AgCl electrodes are placed in each compartment to apply a potential and measure current.

-

Voltage Clamp: A voltage is clamped across the membrane.

-

Baseline Recording: The baseline current is recorded.

-

Addition of this compound: this compound is added to one of the compartments.

-

Establishment of Ion Gradient: A potassium salt is added to one compartment to create a concentration gradient.

-

Current Measurement: The resulting current, representing the movement of potassium ions across the membrane facilitated by this compound, is measured. The characteristics of this current (e.g., continuous vs. step-wise) can help differentiate between a carrier and a channel mechanism.

Implications for Drug Development

The dual activity of this compound as both a V-ATPase inhibitor and a potassium ionophore has significant implications for its therapeutic potential and off-target effects.

-

Enhanced Cytotoxicity: The disruption of mitochondrial function via potassium ionophore activity can synergize with V-ATPase inhibition to induce more potent cancer cell death.

-

Off-Target Effects: The ionophoric activity may contribute to the toxicity profile of bafilomycins, which has limited their clinical development.

-

Therapeutic Opportunities: A deeper understanding of the structure-activity relationship of the ionophoric function could enable the design of analogs with selective V-ATPase inhibition and minimized mitochondrial effects, or conversely, the development of potent ionophores with therapeutic applications in their own right.

Conclusion

While this compound is a well-established V-ATPase inhibitor, its potential function as a potassium ionophore, inferred from studies on Bafilomycin A1, represents a critical aspect of its biological activity. This ionophoric action, primarily targeting mitochondria, leads to significant cellular stress and can contribute to its overall cytotoxic effects. The experimental protocols detailed in this guide provide a framework for the direct investigation of this compound's potassium transport capabilities. A thorough characterization of this secondary function is essential for a complete understanding of its mechanism of action and for the future development of bafilomycin-based therapeutics.

References

- 1. Bafilomycin A1 is a potassium ionophore that impairs mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods of Measuring Mitochondrial Potassium Channels: A Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell vacuolization induced by Helicobacter pylori: inhibition by bafilomycins A1, B1, C1 and D - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Target Identification for Bafilomycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular target identification and characterization of Bafilomycin D, a macrolide antibiotic derived from Streptomyces species.[1][2] this compound exhibits a range of biological activities, including antimicrobial, insecticidal, and cytotoxic effects.[3] This document details its primary molecular target, the downstream cellular consequences of target engagement, and the experimental protocols used to elucidate these mechanisms.

Primary Molecular Target: Vacuolar H+-ATPase (V-ATPase)

The principal molecular target of this compound is the Vacuolar-type H+-ATPase (V-ATPase).[1][3] V-ATPase is a multi-subunit enzyme responsible for pumping protons across membranes, a process crucial for acidifying various intracellular organelles such as lysosomes and endosomes. This compound is a specific inhibitor of this proton pump. The inhibition of V-ATPase by bafilomycins disrupts the acidification of these organelles, which in turn interferes with numerous cellular processes including protein degradation, autophagy, and endocytosis. While Bafilomycin A1 is the most studied compound in this family, this compound shares this primary mechanism of action.

Bafilomycins bind to the V0 subunit of the V-ATPase complex, which is the membrane-spanning portion of the enzyme, thereby blocking the proton translocation channel. This leads to an increase in the pH of the organelle lumen.

Quantitative Data on Target Inhibition

This compound demonstrates high selectivity for V-ATPases over other types of ATPases, such as P-type ATPases. This selectivity is evident from the significant difference in their inhibition constants (Ki).

| Target | Source Organism/Tissue | Inhibition Constant (Ki) | Reference |

| Vacuolar H+-ATPase (V-ATPase) | Neurospora crassa vacuolar membranes | 20 nM | |

| P-type ATPase | E. coli | 20,000 nM |

Downstream Cellular Effects and Signaling Pathways

The inhibition of V-ATPase by this compound triggers a cascade of downstream cellular events, primarily the inhibition of autophagy and the induction of apoptosis.

3.1. Inhibition of Autophagy

Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. This compound inhibits autophagy at a late stage. By preventing lysosomal acidification, it deactivates pH-dependent lysosomal hydrolases, thus blocking the degradation of autophagic cargo. This leads to the accumulation of autophagosomes within the cell. Some studies also suggest that bafilomycins can inhibit the fusion of autophagosomes with lysosomes.

3.2. Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. The pro-apoptotic mechanism is multifactorial and can be either caspase-dependent or caspase-independent. V-ATPase inhibition can lead to cellular stress, increased levels of reactive oxygen species, and disruption of the mitochondrial electrochemical gradient. This can trigger the release of cytochrome c from the mitochondria, a key event in initiating the intrinsic apoptosis pathway. In some cell types, Bafilomycin-induced apoptosis involves the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.

Experimental Protocols

The identification of V-ATPase as the primary target of this compound and the characterization of its cellular effects rely on a variety of in vitro assays.

4.1. V-ATPase Activity Assay (Phosphate Release Method)

This assay measures the enzymatic activity of V-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The specificity for V-ATPase is achieved by measuring the this compound-sensitive portion of the total ATPase activity.

Protocol:

-

Prepare Lysosomal Fractions: Isolate lysosome-enriched fractions from cells or tissues of interest via differential centrifugation or density gradient centrifugation.

-